Product packaging for Boc-hyp-otbu(Cat. No.:CAS No. 170850-75-6)

Boc-hyp-otbu

Cat. No.: B558404
CAS No.: 170850-75-6
M. Wt: 287.35 g/mol
InChI Key: OXHIVNUWGSCHBD-ZJUUUORDSA-N
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Description

Significance and Role of Boc-Hyp-OtBu as a Key Building Block in Organic Synthesis

This compound is widely recognized as a key building block in the field of organic synthesis, primarily due to the strategic placement of its protecting groups. The tert-butoxycarbonyl (Boc) group on the nitrogen atom and the tert-butyl (OtBu) ester on the carboxyl group offer robust protection under a variety of reaction conditions, yet they can be removed selectively under acidic conditions. This orthogonality of protection is paramount in the stepwise construction of complex molecules.

The presence of the hydroxyproline (B1673980) core is of particular importance. Hydroxyproline is a non-standard amino acid that is a major component of collagen, the most abundant protein in mammals. nih.gov Its incorporation into synthetic peptides can induce specific secondary structures, such as polyproline helices, and enhance the thermal stability of the resulting molecules. This compound provides a convenient and efficient means of introducing this critical residue into peptide chains.

Detailed research has demonstrated the utility of this compound and its analogs in the synthesis of bioactive peptides. For instance, protected tripeptides that are repeating units in collagen, such as Boc-Pro-Hyp-Gly-OBzl and Boc-Ala-Hyp-Gly-OBzl, have been synthesized to study the structural characteristics of collagen. nih.gov The stability and solubility imparted by the Boc and OtBu groups make this compound an ideal starting material for the synthesis of peptides and other biologically active molecules. chemimpex.com

Historical Context of Hydroxyproline Derivatives in Peptide Chemistry

The journey to understanding the importance of hydroxyproline and its derivatives in peptide chemistry has been a long one. Hydroxyproline itself was first isolated from hydrolyzed gelatin in 1902 by Hermann Emil Fischer. nih.gov Its significance in the structure of collagen, where it plays a crucial role in the stability of the triple helix, was later elucidated. nih.gov

The advent of peptide synthesis, pioneered by chemists like Fischer, opened the door to creating synthetic peptides with defined sequences. However, the presence of reactive side chains on amino acids necessitated the development of protecting groups. The introduction of the benzyloxycarbonyl (Cbz) group in the 1930s was a major breakthrough. This was followed by the development of the tert-butoxycarbonyl (Boc) group, which offered the advantage of being removable under milder acidic conditions. These advancements were crucial for the evolution of solid-phase peptide synthesis (SPPS), a technique that revolutionized the field by enabling the rapid synthesis of long peptides. The use of Boc-protected amino acids became a cornerstone of SPPS.

The incorporation of non-standard amino acids like hydroxyproline into synthetic peptides required the development of appropriately protected derivatives. The creation of compounds like this compound provided chemists with the necessary tools to explore the structure-function relationships of collagen and to design novel peptides with enhanced stability and biological activity.

Scope and Academic Relevance of this compound in Advanced Chemical Sciences

The academic relevance of this compound extends beyond its role in traditional peptide synthesis. Its inherent chirality and functional groups make it a valuable tool in the broader field of advanced chemical sciences.

One significant area of application is in asymmetric synthesis, where this compound and other hydroxyproline derivatives serve as chiral building blocks or organocatalysts. nih.govrsc.org The defined stereochemistry of the hydroxyproline core can be used to control the stereochemical outcome of chemical reactions, leading to the synthesis of enantiomerically pure compounds. nih.gov For example, hydroxyproline-derived phosphines have been used as catalysts in enantioselective syntheses of pyrrolines, which are present in many bioactive natural products. nih.gov

Furthermore, the principles of peptide self-assembly are being harnessed to create novel peptide-based biomaterials for applications in tissue engineering and regenerative medicine. nih.govfrontiersin.org The inclusion of hydroxyproline residues, facilitated by the use of building blocks like this compound, can influence the self-assembly process and the mechanical properties of the resulting biomaterials. nih.gov These materials can mimic the extracellular matrix and provide a scaffold for cell growth and tissue regeneration. mdpi.com The development of peptide-based hydrogels and interfacial biomaterials that can modify the surface of medical implants are active areas of research where this compound can play a significant role. nih.govmdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H25NO5 B558404 Boc-hyp-otbu CAS No. 170850-75-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ditert-butyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO5/c1-13(2,3)19-11(17)10-7-9(16)8-15(10)12(18)20-14(4,5)6/h9-10,16H,7-8H2,1-6H3/t9-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXHIVNUWGSCHBD-ZJUUUORDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CC(CN1C(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1C[C@H](CN1C(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10428635
Record name Di-tert-butyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170850-75-6
Record name 1,2-Bis(1,1-dimethylethyl) (2S,4R)-4-hydroxy-1,2-pyrrolidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=170850-75-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Di-tert-butyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Chemical Transformations and Functional Group Manipulations of Boc Hyp Otbu

Selective Deprotection Strategies for Boc and tert-Butyl Ester Groups

The strategic removal of the tert-butyloxycarbonyl (Boc) and tert-butyl (tBu) ester protecting groups is fundamental to the utility of Boc-Hyp-OtBu in multistep synthesis. The ability to selectively cleave one group in the presence of the other, known as orthogonal deprotection, is crucial for complex molecule construction. peptide.com

A common and effective method for the simultaneous removal of both the Boc and tert-butyl ester groups involves treatment with strong acids. koreamed.orgresearchgate.net A 4 M solution of hydrogen chloride (HCl) in anhydrous dioxane is frequently employed for this purpose. koreamed.orgresearchgate.netnih.gov This reagent system efficiently cleaves both protecting groups, typically within 30 minutes to a few hours at room temperature, to yield the corresponding hydrochloride salt of the deprotected amino acid or peptide. koreamed.orgresearchgate.netresearchgate.netnih.gov

The mechanism of acid-catalyzed deprotection begins with the protonation of the carbonyl oxygen of the Boc group or the ester oxygen. commonorganicchemistry.com This is followed by the loss of a stable tert-butyl cation, which can be scavenged by various agents or can deprotonate to form isobutylene (B52900) gas. commonorganicchemistry.com The resulting carbamic acid from the Boc group then readily decarboxylates to liberate the free amine. commonorganicchemistry.com

ReagentConditionsProtecting Groups CleavedReference
4 M HCl in DioxaneRoom Temperature, 30 min - 14 hBoc and tert-Butyl Ester koreamed.orgresearchgate.netnih.gov
Trifluoroacetic Acid (TFA)Room TemperatureBoc and tert-Butyl Ester bzchemicals.com

This table summarizes common acidic conditions for the deprotection of this compound.

It is important to note that the selectivity of Boc versus tert-butyl ester cleavage can be influenced by the reaction conditions. While strong acids like neat trifluoroacetic acid (TFA) or 4 M HCl in dioxane typically remove both groups, careful control of acid concentration and reaction time can sometimes achieve selective deprotection of the Nα-Boc group while leaving the tert-butyl ester intact. researchgate.net

In the synthesis of complex peptides, where multiple protecting groups are present, the ability to selectively remove specific groups is paramount. peptide.com This is often referred to as an orthogonal protection strategy. peptide.com For instance, in a peptide containing this compound, it might be necessary to remove the Boc group to allow for peptide chain elongation while keeping the tert-butyl ester and other acid-labile side-chain protecting groups, such as the trityl (Trt) group, intact. peptide.comsigmaaldrich.com

While the Boc and tert-butyl ester groups are both acid-labile, their rates of cleavage can differ. The Nα-Boc group is generally more labile to acid than the tert-butyl ester. researchgate.net This difference in reactivity can be exploited to achieve chemoselective deprotection. For example, using milder acidic conditions, such as dilute TFA in dichloromethane (B109758) (DCM) or specific Lewis acids, can favor the removal of the Boc group over the tert-butyl ester. bzchemicals.comresearchgate.net

Conversely, strategies exist to selectively cleave the tert-butyl ester in the presence of a Boc group, although this is less common. For instance, certain palladium-catalyzed methods can remove allyl esters orthogonally to Boc and t-butyl groups. bzchemicals.com The choice of protecting groups for other amino acids in the peptide sequence is critical. The widely used Fmoc/tBu strategy in solid-phase peptide synthesis (SPPS) relies on the base-lability of the Fmoc group for N-terminal deprotection and the acid-lability of tert-butyl-based side-chain protecting groups, which are cleaved at the final step with strong acid. peptide.com

Reactions Involving the Hydroxyl Moiety of this compound

The secondary hydroxyl group at the C4 position of the proline ring in this compound provides a valuable handle for further functionalization. This allows for the introduction of diverse chemical entities, enabling the synthesis of modified peptides and other complex molecules.

The double bond in a related dehydro-proline derivative can undergo epoxidation and dihydroxylation reactions. libretexts.orgkhanacademy.org Epoxidation, often carried out with peroxycarboxylic acids, would introduce a reactive three-membered oxacyclopropane ring. libretexts.orgkhanacademy.org Subsequent acid-catalyzed hydrolysis of the epoxide leads to the formation of a vicinal diol (two adjacent hydroxyl groups) with an anti configuration. libretexts.org

Alternatively, syn-dihydroxylation can be achieved using reagents like osmium tetroxide (OsO₄), often in catalytic amounts with a co-oxidant. libretexts.orgnih.gov This reaction proceeds through a cyclic intermediate to yield a diol where both hydroxyl groups are on the same face of the ring system. libretexts.org These transformations allow for the introduction of new stereocenters and functional groups, expanding the structural diversity of molecules derived from this compound.

ReactionReagentProductStereochemistry
EpoxidationPeroxycarboxylic AcidEpoxide-
Epoxide HydrolysisAcid CatalystVicinal Diolanti
DihydroxylationOsmium TetroxideVicinal Diolsyn

This table outlines key reactions to modify the proline ring system.

The hydroxyl group of this compound is a key site for derivatization, enabling the attachment of various moieties for bioconjugation and labeling. nih.gov Through reactions like acylation or Mitsunobu reactions, a wide array of functional groups can be introduced. nih.govnih.gov

For example, the hydroxyl group can be modified to incorporate:

Recognition motifs: such as biotin (B1667282) for affinity-based studies. nih.gov

Spectroscopic probes: including fluorescent dyes or handles for nuclear magnetic resonance (NMR) spectroscopy. nih.gov

Reactive handles for bioorthogonal chemistry: such as azides, alkynes, or tetrazines, which allow for specific chemical ligations in a biological context. nih.govrsc.org

One powerful technique is "proline editing," where a hydroxyproline (B1673980) residue is incorporated into a peptide, and its hydroxyl group is subsequently modified on the solid phase. nih.govudel.edu This allows for the synthesis of a diverse library of proline-containing peptides with various functionalities. nih.gov For instance, a Mitsunobu reaction can be used to introduce an azide (B81097) group, which can then participate in a copper-catalyzed or strain-promoted azide-alkyne cycloaddition reaction for bioconjugation. nih.gov Similarly, the hydroxyl group can be converted into an aminoxy group, which can chemoselectively react with aldehydes or ketones to form stable oxime linkages. nih.goviris-biotech.de

Application as a Chiral Auxiliary in Asymmetric Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. rsc.orgpsu.edu The inherent chirality of the proline ring in this compound makes it a potential candidate for use as a chiral auxiliary in various asymmetric transformations. rsc.org

While direct applications of this compound as a chiral auxiliary are not extensively documented in the provided search results, the principle relies on the steric and electronic properties of the chiral scaffold to control the facial selectivity of reactions on an attached prochiral substrate. capes.gov.br For example, an acyl group attached to the nitrogen of the deprotected proline could undergo stereoselective alkylation, with the bulky proline ring directing the approach of the electrophile. capes.gov.br

The development of new chiral auxiliaries is an active area of research in organic synthesis, and derivatives of readily available chiral molecules like hydroxyproline are attractive targets. rsc.orgnih.gov The rigid, bicyclic-like structure of the proline ring can provide a well-defined chiral environment to influence the stereochemical course of a reaction, leading to the formation of a desired enantiomer of the product. capes.gov.brcolab.ws

Stereochemical Control in Organic Transformations

The inherent chirality of this compound, derived from the naturally occurring amino acid hydroxyproline, makes it a valuable tool for exerting stereochemical control in a variety of organic transformations. The defined stereocenters within the pyrrolidine (B122466) ring act as a powerful directing group, influencing the facial selectivity of reactions on adjacent or newly forming stereocenters. This control is crucial in asymmetric synthesis, where the goal is to produce a single enantiomer or diastereomer of a target molecule.

The rigid, cyclic structure of the pyrrolidine ring in this compound plays a significant role in its ability to dictate stereochemical outcomes. The fixed spatial arrangement of the substituents on the ring creates a sterically and electronically differentiated environment, favoring the approach of reagents from a specific direction. This leads to high levels of diastereoselectivity and enantioselectivity in reactions such as alkylations, aldol (B89426) reactions, and cycloadditions.

Detailed Research Findings

Research has demonstrated the efficacy of this compound and its derivatives in controlling stereochemistry. For instance, it serves as a chiral auxiliary, a temporary addition to a molecule that directs the stereochemical course of a reaction before being cleaved. chemimpex.com The tert-butoxycarbonyl (Boc) protecting group on the nitrogen and the tert-butyl ester (OtBu) at the carboxylic acid provide steric bulk, which further enhances the directing effect of the chiral scaffold.

A notable application is in the synthesis of complex, biologically active molecules where precise stereochemistry is paramount for function. In a highly stereoselective synthesis of l-allo-enduracididine, a non-proteinogenic amino acid, Boc-trans-Hyp-OtBu was utilized as the starting material. ucf.edu The key steps involving pyrrolidine oxidation and reductive ring opening proceeded with a remarkable diastereoselectivity of over 50:1, showcasing the profound influence of the starting material's stereochemistry on the final product. ucf.edu

Furthermore, the core hydroxyproline structure, of which this compound is a derivative, is fundamental to the development of chiral phosphine (B1218219) ligands like HypPhos. These ligands have been successfully employed in enantioselective catalysis, such as the Wittig reaction, achieving high enantiomeric ratios. thieme-connect.com While not a direct transformation of this compound, this illustrates the value of the hydroxyproline framework in designing reagents for stereocontrolled synthesis.

The principle of using protected amino acid scaffolds to control stereochemistry is also seen in peptide synthesis. For example, mono-Boc-protected diketopiperazines, which are cyclic dipeptides, have been used to achieve excellent diastereoselectivities of greater than 20:1 in peptide elongation reactions. acs.org This highlights a broader strategy where derivatives of amino acids like hydroxyproline serve as key building blocks for constructing stereochemically defined molecules. acs.org

The ability to direct the formation of specific stereoisomers is a cornerstone of modern organic synthesis, and this compound provides a readily available and effective chiral starting material for this purpose. chemimpex.com Its utility is rooted in the predictable and high degree of stereochemical control it offers in a range of chemical transformations.

Data on Stereoselectivity

The following tables summarize the stereochemical outcomes achieved in transformations utilizing this compound and related structures, demonstrating the high levels of control attainable.

Table 1: Diastereoselectivity in the Synthesis of l-allo-enduracididine from Boc-trans-Hyp-OtBu
ReactantKey Transformation StepsProductDiastereomeric Ratio (dr)Reference
Boc-trans-Hyp-OtBuPyrrolidine oxidation and reductive ring openingl-allo-enduracididine>50:1 ucf.edu
Table 2: Enantioselectivity in Wittig Reaction using HypPhos Chiral Ligand
Reaction TypeChiral LigandEnantiomeric Ratio (e.r.)Reference
Atroposelective Wittig Reactionexo-methoxyphenyl HypPhos94:6 thieme-connect.com
Table 3: Diastereoselectivity in Peptide Synthesis using Mono-Boc-Diketopiperazines
ReactantTransformationDiastereomeric Ratio (dr)Reference
mono-Boc-DiketopiperazinePeptide Elongation>20:1 acs.org

Applications in Peptide Chemistry and Biomolecular Engineering

Role as a Key Building Block in Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Synthesis

Boc-Hyp-OtBu is a versatile building block extensively employed in both solid-phase peptide synthesis (SPPS) and solution-phase synthesis. Its N-terminal Boc protection and C-terminal tert-butyl ester protection render it stable under typical coupling conditions while allowing for selective deprotection and further chain elongation. This dual protection strategy is essential for constructing complex peptide sequences with high fidelity.

Synthesis of Complex Peptide Architectures (e.g., di- to tetrapeptides, pentapeptides)

This compound is instrumental in the synthesis of short, complex peptide architectures, including dipeptides, tripeptides, tetrapeptides, and pentapeptides. These short peptides often serve as model systems for studying peptide folding, interactions, or as fragments of larger bioactive molecules. The protected nature of this compound allows for sequential coupling reactions, enabling the precise assembly of these small peptide units. For example, researchers have synthesized various collagen model peptides with specific arrangements of hydroxyproline (B1673980) and proline residues to investigate their structural properties researchgate.net.

Design and Synthesis of Collagen Model Peptides (CMPs)

Collagen, the most abundant protein in mammals, is characterized by its triple-helical structure, where hydroxyproline residues play a pivotal role in stabilizing this conformation. This compound is a key reagent for the de novo synthesis of collagen model peptides (CMPs) that mimic the repeating (Gly-Xaa-Yaa) sequence of native collagen. These synthetic CMPs are invaluable tools for understanding collagen's structure, function, and the impact of mutations or modifications.

Investigation of Triple-Helical Stability and Conformation

The incorporation of hydroxyproline, facilitated by protected derivatives like this compound, has been extensively studied for its effect on the triple-helical stability and conformation of CMPs. It is well-established that 4-hydroxyproline (B1632879) residues significantly enhance the thermal stability of the collagen triple helix, primarily through hydrogen bonding interactions involving the hydroxyl group and backbone atoms acs.orgnih.gov. Studies have compared the stability of peptides with varying hydroxyproline content and positions. For instance, replacing proline with 3(S)-hydroxyproline in specific positions within a Gly-Xaa-4(R)Hyp repeat can either slightly increase or decrease triple-helical stability, depending on the residue's position (Xaa or Yaa) and its stereochemistry acs.orgresearchgate.net. CMPs synthesized using this compound allow for precise control over these structural elements, enabling detailed investigations into the molecular basis of collagen stability nih.govresearchgate.netresearchgate.net.

Table 1: Influence of Hydroxyproline on CMP Stability

Peptide Sequence Example (Simplified) Hydroxyproline Position Effect on Triple-Helical Stability Reference
(Gly-Pro-4(R)Hyp)10 Yaa Increased stability nih.gov
(4(R)Hyp-Pro-Gly)10 Xaa Decreased stability nih.gov

De Novo Synthesis of Collagen-Like Polymers for Biomedical Applications

The ability to synthesize collagen-like polymers (CLPs) with controlled sequences and properties using building blocks like this compound opens avenues for biomedical applications. These synthetic CLPs can mimic the structural and functional characteristics of native collagen, making them suitable for tissue engineering scaffolds, drug delivery systems, and wound healing applications hhs.govmdpi.com. By precisely controlling the amino acid sequence, including the placement of hydroxyproline residues, researchers can tailor the mechanical properties, biodegradability, and bioactivity of these engineered collagenous materials. The de novo synthesis of these polymers allows for the creation of materials with specific functionalities not found in native collagen, expanding their therapeutic potential hhs.govmdpi.com.

Development of Biomaterials and Hydrogels Incorporating this compound Derived Structures

Structures derived from this compound have found applications in the development of advanced biomaterials and hydrogels. The incorporation of hydroxyproline-rich sequences, synthesized using this compound, can impart desirable properties to these materials, such as enhanced mechanical strength, improved biocompatibility, and specific cell-interactive capabilities. Hydroxyproline-containing peptides can self-assemble into ordered structures, contributing to the formation of stable hydrogels with potential applications in regenerative medicine and drug delivery hhs.govmdpi.com. The precise control over peptide sequence and structure afforded by this compound is key to designing these sophisticated biomaterials with tailored functionalities.

Spectroscopic and Advanced Analytical Characterization of Boc Hyp Otbu and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure and stereochemistry of organic molecules. For Boc-Hyp-OtBu, both proton (1H) and carbon-13 (13C) NMR provide detailed information about the molecular framework.

1H-NMR and 13C-NMR Analysis

1H NMR spectroscopy reveals the different types of protons present in the molecule, their chemical environments, and their connectivity through spin-spin coupling. For this compound, characteristic signals are expected from the Boc protecting group, the tert-butyl ester, and the hydroxyproline (B1673980) ring system. The Boc group's tert-butyl protons typically appear as a singlet around 1.4-1.5 ppm, integrating for nine protons. Similarly, the tert-butyl ester protons are expected to resonate in the same region. The protons of the hydroxyproline ring, including the α-proton, β-protons, γ-protons, and δ-protons, along with the hydroxyl proton, will appear in various regions of the spectrum, often as complex multiplets due to their diastereotopic nature and coupling with adjacent protons and the ring structure. The hydroxyl proton's chemical shift can be variable and is often observed as a broad singlet nih.govnih.govguidechem.com.

13C NMR spectroscopy complements 1H NMR by providing information about the carbon skeleton. The carbonyl carbons of the Boc group and the tert-butyl ester are expected to resonate in the downfield region (around 155 ppm and 170-175 ppm, respectively). The quaternary carbons of the tert-butyl groups are typically observed around 80-81 ppm, with the methyl carbons appearing around 28 ppm. The carbons of the hydroxyproline ring will exhibit distinct chemical shifts based on their substitution patterns and proximity to the nitrogen, oxygen, and ester functionalities nih.govguidechem.com.

Proton TypeExpected Chemical Shift (ppm)Integration (H)Notes
Boc tert-butyl methyls~1.4-1.59Singlet
tert-butyl ester methyls~1.4-1.59Singlet
Hydroxyproline Hα (C2)~3.5-4.51Multiplet
Hydroxyproline Hβ (C3)~1.8-2.52Diastereotopic, Multiplets
Hydroxyproline Hγ (C4)~3.5-4.52Diastereotopic, Multiplets
Hydroxyproline Hδ (C5)~3.0-4.02Diastereotopic, Multiplets
Hydroxyl (OH)~2-51Variable, Broad singlet

Note: Specific spectral data for this compound is not extensively detailed in all accessible sources; these are representative expected values based on its structure and related compounds.

NOE NMR Experiments for Stereochemical Assignment

Nuclear Overhauser Effect (NOE) NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), are crucial for determining the spatial proximity of protons within a molecule, thereby aiding in the assignment of stereochemistry nih.govclemson.edu. In NOESY spectra, cross-peaks arise between protons that are close in space (typically within 5 Å), regardless of the number of bonds connecting them. For this compound, NOESY experiments can confirm the relative stereochemistry of the hydroxyproline ring. For instance, specific NOE correlations between protons on adjacent carbons or between protons and the hydroxyl group can help establish the cis/trans relationships and the orientation of substituents. In peptide synthesis, NOESY is extensively used to determine peptide conformation and identify specific residue-residue spatial proximities, which are critical for understanding biological activity nih.govmdpi.comuni-giessen.de.

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation patterns.

Electrospray Ionization (ESI) Mass Spectrometry

Electrospray Ionization (ESI) is a soft ionization technique commonly coupled with liquid chromatography (LC-MS) and is widely used for analyzing polar and thermally labile compounds like amino acid derivatives. ESI typically generates protonated molecules ([M+H]+), deprotonated molecules ([M-H]-), or adducts with alkali metal ions (e.g., [M+Na]+, [M+K]+). For this compound, which has a molecular formula of C14H25NO5, the expected monoisotopic mass is approximately 287.17 Da nih.gov. ESI-MS would confirm this molecular weight, providing a key piece of evidence for the compound's identity. Fragmentation patterns observed in MS/MS experiments can further support structural assignments by revealing characteristic losses of protecting groups or parts of the molecule.

AnalyteExpected Mass (Da)Ionization ModeNotes
This compound287.17327[M+H]+Protonated molecule
This compound286.16562[M]+Molecular ion (less common in ESI)
This compound309.16122[M+Na]+Sodium adduct
This compound325.15613[M+K]+Potassium adduct

LC-MS/MS for Peptide Identification and Quantification

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique extensively used in peptide analysis for both identification and quantification. In the context of peptides containing this compound or its deprotected form, LC-MS/MS allows for the separation of complex peptide mixtures, followed by mass analysis. The MS/MS fragmentation of a peptide can reveal the sequence of amino acids and the presence of any modifications, such as the hydroxyproline residue. By analyzing characteristic fragment ions, researchers can confirm the incorporation of hydroxyproline and its specific position within a peptide chain. This is particularly valuable in quality control during peptide synthesis and in the analysis of post-translational modifications. LC-MS/MS is also employed for quantitative analysis, enabling the determination of peptide abundance in biological samples or reaction mixtures mdpi.com.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of organic compounds, including this compound. This technique separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase. For this compound, reverse-phase HPLC (RP-HPLC) is commonly employed, typically using a C18 stationary phase and a mobile phase gradient of water and acetonitrile, often with a small percentage of trifluoroacetic acid (TFA) as an ion-pairing agent.

The purity of this compound is typically reported as greater than 95% or 98% as determined by HPLC analysis calpaclab.comchemimpex.comchemexper.com. HPLC allows for the detection and quantification of synthetic impurities, starting materials, or degradation products. UV detection is commonly used, as the Boc group and ester functionalities can exhibit UV absorbance. The retention time of this compound under specific HPLC conditions serves as an identifier, and the peak area relative to the total integrated area of all detected components provides a measure of purity.

Purity SpecificationAnalytical MethodNotes
≥ 95%HPLCCommon minimum purity
≥ 98%HPLCHigher purity grades for demanding synthesis
≥ 95% (Assay)HPLCIndicates the percentage of active compound

Compound Name Table

Common NameChemical NameCAS Number
This compoundN-Boc-L-trans-4-hydroxyproline tert-butyl ester170850-75-6
(2S,4R)-Di-tert-butyl 4-hydroxypyrrolidine-1,2-dicarboxylate170850-75-6
Boc-L-trans-4-hydroxyproline tert-butyl ester170850-75-6

Emerging Research Areas and Future Directions for Boc Hyp Otbu in Chemical Biology and Materials Science

Integration into Advanced Peptide Conjugates and Functional Materials

Boc-hyp-otbu serves as a fundamental building block for synthesizing complex peptide structures and developing novel functional materials. Hydroxyproline's presence in collagen inspires the creation of biomimetic polymers and materials that emulate natural structures and functions. pku.edu.cnrsc.orgacs.orgacs.orgresearchgate.netnih.gov Researchers are utilizing hydroxyproline (B1673980) derivatives to construct polypeptides, polyesters, and other polymer architectures with precisely tailored properties for diverse applications. pku.edu.cn These Hyp-derived polymers can enhance the mechanical properties and bioactivity of biomaterials, making them suitable for tissue engineering, wound healing, and regenerative medicine. Furthermore, conjugating hydroxyproline or its derivatives to molecules like ferrocene (B1249389) has led to the development of novel materials with unique electronic and structural characteristics. yu.edu.jo The ability to control the incorporation of hydroxyproline residues allows for fine-tuning material properties such as solubility, stability, and interactions with biological systems. chemimpex.comchemimpex.com

Table 1: Hydroxyproline-Incorporating Peptide Conjugates and Functional Materials

Material Type/Peptide ConjugateKey Hydroxyproline ComponentPrimary Application AreaKey Properties/FunctionalityReference(s)
Biomimetic PolymersHydroxyproline (Hyp)Tissue Engineering, BiomaterialsEnhanced mechanical properties, bioactivity, biodegradability pku.edu.cn
Collagen-like PeptidesHydroxyproline (Hyp)Biomaterials, Supramolecular AssembliesMimics collagen structure, triple helix formation, mechanical rigidity acs.orgacs.orgresearchgate.net
Ferrocene-Hydroxyproline ConjugatesHydroxyproline (Hyp)Materials ScienceNovel electronic properties, potential catalysts yu.edu.jo
Hyp-Derived PolypeptidesHydroxyproline (Hyp)Drug Carriers, Antimicrobial AgentsDegradable alternatives to PEG, tunable side groups pku.edu.cn

Exploration in Supramolecular Chemistry and Self-Assembly Processes

The structural attributes of hydroxyproline residues significantly influence the supramolecular chemistry and self-assembly of peptides. Hydroxyproline's hydroxyl group can participate in hydrogen bonding, contributing to the stabilization of peptide structures and guiding their assembly into higher-order architectures such as nanofibers and hydrogels. acs.orgresearchgate.netnih.govmdpi.comacs.org Research indicates that incorporating neutral hydroxyproline domains into peptides can facilitate self-assembly via steric interactions, leading to the formation of neutral peptide hydrogels that are less dependent on pH or ionic strength. nih.govmdpi.com This method offers an alternative to charge-driven self-assembly, yielding unique properties for biomaterials. nih.gov The Gly-Pro-Hyp tripeptide repeat is a characteristic sequence in collagen, and studies involving these motifs aim to replicate collagen's hierarchical self-assembly, progressing from triple helices to nanofibers and hydrogels. acs.orgacs.orgnih.gov These self-assembled peptide structures are being explored for their potential in creating biomimetic extracellular matrices, facilitating cell preservation, and advancing tissue regeneration. nih.gov The capacity to control the length and morphology of self-assembled structures through precise placement of hydroxyproline residues underscores its importance in designing sophisticated supramolecular systems. nih.govreading.ac.uk

Table 2: Hydroxyproline in Peptide Self-Assembly and Supramolecular Structures

Peptide System/Sequence TypeKey Hydroxyproline ComponentSelf-Assembly OutcomeDriving Forces/MechanismApplication/SignificanceReference(s)
Neutral Peptide HydrogelsHydroxyproline (Hyp)Nanofibers, HydrogelsSteric interactions, hydrogen bondingBiomaterials, cell preservation, tissue regeneration nih.govmdpi.com
Collagen-Mimetic PeptidesHydroxyproline (Hyp)Triple helices, NanofibersHydrogen bonding, steric interactions, mimicking collagen structureBiomimetic materials, understanding collagen assembly acs.orgacs.orgresearchgate.net
Fmoc-GPO TripeptideHydroxyproline (Hyp)Left-handed helixπ-stacking, hydrogen bondingMimicking polyproline II architecture acs.org
Peptide ConjugatesHydroxyproline (Hyp)Nanofibers, Hydrogelsπ-stacking, hydrophobic interactions, hydrogen bondingTunable nanomaterials, bioactivity reading.ac.uk

Development of Next-Generation Biologically Active Molecules

This compound and other hydroxyproline derivatives are instrumental in the design and synthesis of novel biologically active molecules with therapeutic potential. The conformationally restricted nature of hydroxyproline makes it a versatile scaffold for creating diverse, multi-functionalized pyrrolidines, valuable for probing the ligand-binding sites of biological targets. nih.gov Researchers are developing hydroxyproline-derived compounds as potential therapeutic agents for various conditions. For instance, certain derivatives are being investigated as inhibitors of amino acid transporters, such as SLC1A4 and SLC1A5, which are implicated in diseases like cancer and neurological disorders. nih.govnih.gov Other hydroxyproline analogs are explored for their potential as enzyme inhibitors, including BACE1 inhibitors for Alzheimer's disease, and for their cell-proliferative and cell-protective activities, aiding in the restoration and regeneration of impaired organs and tissues. nih.govgoogle.com Incorporating hydroxyproline into peptide-based drugs or peptidomimetics can modulate their pharmacokinetic and pharmacodynamic properties, potentially improving efficacy, selectivity, and safety. Moreover, hydroxyproline itself, or its conjugates, are being explored as therapeutic drug delivery agents, aiming to enhance the stability, solubility, and bioavailability of therapeutic molecules.

Table 3: Biologically Active Molecules Derived from Hydroxyproline

Derivative Type/ScaffoldTarget/Application AreaObserved Activity/FunctionalitySignificanceReference(s)
Alkoxy Hydroxy-pyrrolidine Carboxylic Acids (AHPCs)Amino Acid Transporters (SLC1A4, SLC1A5)Selective high-affinity inhibitorsPotential agents for modulating transporters implicated in cancer and neurological diseases nih.gov
Hydroxyproline-derived N-amidinopyrrolidineBACE1 (Enzyme)Inhibitory activityScaffold for developing small-molecule BACE1 inhibitors for Alzheimer's disease nih.gov
Hydroxyproline Derivatives (General)Impaired Organs/TissuesCell-proliferative, cell-protective activitiesRestoration and regeneration of damaged organs and tissues google.com
Hydroxyproline AnalogsBradykinin ReceptorModulated biological activityExploration of peptide-based therapeutics acs.org
Hydroxyproline ConjugatesTherapeutic AgentsEnhanced stability, solubility, bioavailabilityPotential for targeted drug delivery, improved therapeutic efficacy

Innovations in Drug Delivery Systems Utilizing this compound Derived Polymers

The application of this compound and other hydroxyproline derivatives extends to the development of innovative drug delivery systems, particularly through the creation of biodegradable polymers and conjugates. Hydroxyproline-derived polymers are being investigated as carriers for therapeutic agents, offering biodegradability and biocompatibility, which are crucial for parenteral administration. pku.edu.cnmdpi.commdpi.compda.orgresearchgate.netnih.gov These materials can be designed as monolithic devices or as polymer-drug conjugates, where the therapeutic agent is covalently linked to the polymer backbone. nih.gov The inherent degradability of hydroxyproline-containing polymers, often via enzymatic or hydrolytic pathways, ensures that the carrier material is cleared from the body, avoiding accumulation. mdpi.com Peptide-polymer conjugates, which may incorporate hydroxyproline, are particularly promising for controlled drug release, including lysosomal drug release. mdpi.comresearchgate.net The ability to form stable linkages and compatibility with various coupling reagents makes this compound and related compounds valuable for constructing complex molecular architectures essential for advanced drug delivery platforms. chemimpex.comchemimpex.com Furthermore, hydroxyproline's presence in collagen-based scaffolds can enhance their suitability for drug delivery applications in tissue repair and regeneration.

Table 4: Drug Delivery Systems Incorporating Hydroxyproline Derivatives/Polymers

Delivery System TypeHydroxyproline ComponentTherapeutic PayloadKey Feature/MechanismApplication AreaReference(s)
Biodegradable PolymersHyp-derived polymersVarious drugs/peptidesBiodegradability, biocompatibility, controlled releaseParenteral drug delivery, tissue engineering pku.edu.cnmdpi.commdpi.compda.orgresearchgate.netnih.gov
Peptide-Polymer ConjugatesHydroxyproline-containing peptides/polymersDrugs, peptidesEnzymatic degradation, controlled releaseDrug delivery, gene delivery mdpi.comresearchgate.net
Collagen-based ScaffoldsHydroxyproline (Hyp)Therapeutic agentsEnhanced stability, solubility, bioavailabilityTissue repair, targeted drug delivery
Polyphosphazene HybridsTetrapeptide (e.g., GLFG) with HypImiquimod, other drugsEnzymatic degradation, self-assemblyPolymer therapeutics, controlled drug release mdpi.com

Compound Name Table

Common Name/AbbreviationChemical NameCAS Number
This compoundN-alpha-tert-butyloxycarbonyl-L-hydroxyproline tert-butyl ester170850-75-6
Boc-Hyp-OH(2S,4R)-1-(tert-Butoxycarbonyl)-4-hydroxyproline13726-69-7
Boc-Hyp-OEtN-Boc-trans-4-Hydroxy-L-proline ethyl ester37813-30-2
Boc-L-Hyp-OMeN-Boc-trans-4-Hydroxy-L-proline methyl ester74844-91-0
HypHydroxyproline (specifically trans-4-hydroxy-L-proline is common in collagen)51-35-4
Fmoc-GPOFmoc-Gly-Pro-Hyp (a tripeptide motif inspired by collagen)N/A

The ongoing research into this compound and its associated hydroxyproline derivatives is significantly expanding the frontiers of materials science, chemical biology, and medicine. The capacity to precisely engineer peptides and polymers using these building blocks is opening new avenues for developing sophisticated functional materials and targeted therapeutic agents, promising substantial advancements in these fields.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Boc-Hyp-OtBu, and how can purity be optimized?

  • Methodological Answer: Synthesis typically involves tert-butoxycarbonyl (Boc) protection of hydroxyproline (Hyp), followed by tert-butyl esterification. Key steps include:

  • Reaction Conditions: Use anhydrous solvents (e.g., dichloromethane) and coupling agents like DCC (dicyclohexylcarbodiimide) for esterification .
  • Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (≥95% purity threshold) .
  • Troubleshooting: Monitor for side reactions (e.g., racemization) using chiral HPLC or polarimetry .

Q. How do NMR and mass spectrometry validate the structural integrity of this compound?

  • Methodological Answer:

  • 1H/13C NMR: Verify tert-butyl (δ ~1.4 ppm for CH3) and Boc (δ ~1.3-1.5 ppm for (CH3)3C) groups. Hydroxyproline’s α-proton appears at δ ~4.3 ppm .
  • HRMS: Confirm molecular ion peaks (e.g., [M+H]+ for C14H25NO5: calculated m/z 288.1814) .
  • Cross-Validation: Compare spectral data with literature or commercial databases (e.g., SciFinder) to resolve discrepancies .

Q. What solvent systems are optimal for this compound storage to prevent degradation?

  • Methodological Answer:

  • Stability Testing: Conduct accelerated degradation studies under varied pH, temperature, and humidity. Use HPLC to quantify degradation products (e.g., free Hyp or tert-butyl alcohol) .
  • Recommendations: Store at -20°C in anhydrous dimethylformamide (DMF) or acetonitrile to minimize hydrolysis .

Advanced Research Questions

Q. How can this compound’s stability in solid-phase peptide synthesis (SPPS) be systematically evaluated?

  • Methodological Answer:

  • Experimental Design:
  • Variables: Compare cleavage rates under TFA (trifluoroacetic acid) vs. milder acids (e.g., HCl/dioxane) .
  • Controls: Use unprotected Hyp as a benchmark.
  • Analysis: Monitor deprotection via LC-MS and quantify residual Boc groups via FTIR (C=O stretch at ~1680 cm⁻¹) .
  • Data Interpretation: Apply kinetic modeling (e.g., first-order decay) to predict half-life under varying conditions .

Q. What strategies resolve contradictions in this compound’s reported solubility across studies?

  • Methodological Answer:

  • Meta-Analysis: Systematically review solubility data from peer-reviewed studies, noting experimental variables (e.g., temperature, solvent polarity).
  • Empirical Testing: Use a standardized protocol (e.g., shake-flask method with UV-Vis quantification) to replicate conflicting results .
  • Statistical Tools: Apply ANOVA to identify significant deviations caused by impurities or measurement techniques .

Q. How does this compound compare to alternative protecting groups (e.g., Fmoc-Hyp-OAll) in stereoselective peptide synthesis?

  • Methodological Answer:

  • Comparative Study:
  • Synthesis Efficiency: Measure coupling yields (via HPLC) and reaction times under identical conditions.
  • Stereochemical Integrity: Analyze diastereomer ratios using chiral columns .
  • Framework: Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to justify the comparative approach .

Methodological Frameworks for Research Design

Q. What frameworks (e.g., PICO, FINER) are suitable for formulating hypotheses about this compound’s applications?

  • Methodological Answer:

  • PICO Framework:
  • Population: Peptide sequences containing Hyp (e.g., collagen models).
  • Intervention: this compound as a protecting group.
  • Comparison: Other Hyp derivatives (e.g., Fmoc-Hyp-OH).
  • Outcome: Coupling efficiency, racemization rates .
  • FINER Criteria: Ensure questions are Feasible (lab resources), Novel (unexplored stability in ionic liquids), and Relevant (applications in biomaterials) .

Data Management & Reproducibility

Q. How should researchers document experimental protocols for this compound to ensure reproducibility?

  • Methodological Answer:

  • Detailed Records: Include reaction stoichiometry, solvent grades, and instrument calibration data in supplementary materials .
  • FAIR Principles: Ensure data are Findable (DOIs), Accessible (open repositories), Interoperable (standardized formats), and Reusable .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.